molecular formula C16H14N4O2 B2457625 2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide CAS No. 899753-43-6

2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide

Cat. No.: B2457625
CAS No.: 899753-43-6
M. Wt: 294.314
InChI Key: NHNKKAFBWCCCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide is a compound that features an indole moiety, which is a significant structural component in many natural products and pharmaceuticals. The indole nucleus is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry

Properties

IUPAC Name

2-(1H-indol-3-ylcarbamoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c17-15(21)11-6-2-4-8-13(11)19-16(22)20-14-9-18-12-7-3-1-5-10(12)14/h1-9,18H,(H2,17,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNKKAFBWCCCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide typically involves the reaction of 3-(1H-indol-3-yl)urea with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide. For instance, derivatives of benzimidazole and similar structures have been synthesized and evaluated for their effectiveness against a range of bacterial and fungal strains.

Key Findings:

  • A study demonstrated that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were notably low, indicating potent activity .
  • The incorporation of specific substituents into the indole or benzamide moieties was found to enhance the antimicrobial efficacy, suggesting that structural modifications can lead to improved performance against resistant strains .

Anticancer Potential

The anticancer properties of 2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide and its derivatives have been a focal point in recent research. The compound's structure allows it to interact with various biological targets implicated in cancer progression.

Case Studies:

  • One study assessed the anticancer activity of several synthesized compounds against human colorectal carcinoma cell lines (HCT116). The results indicated that some derivatives had IC50 values lower than standard chemotherapeutic agents, demonstrating superior potency .
  • Another investigation focused on the mechanism of action, revealing that these compounds could induce apoptosis in cancer cells through the activation of specific cellular pathways. This suggests a dual role in both inhibiting tumor growth and promoting cancer cell death .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide derivatives to various biological targets. These computational approaches provide insights into how structural features influence biological activity.

Insights from Docking Studies:

  • Docking simulations indicated strong interactions between the compound and key enzymes involved in cancer metabolism and microbial resistance mechanisms. This information aids in rational drug design by identifying critical structural elements necessary for biological activity .
  • The binding affinities calculated from these studies correlate well with experimental data, reinforcing the reliability of molecular modeling as a tool in drug discovery .

Mechanism of Action

The mechanism of action of 2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Shares the indole nucleus and is known for its biological activity.

    3-(1H-indol-3-yl)urea: A precursor in the synthesis of 2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide.

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

Uniqueness

2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide is unique due to its specific combination of the indole moiety with a benzamide group, which may confer distinct biological activities and chemical properties compared to other indole derivatives .

Biological Activity

2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This indole-containing benzamide derivative has been studied for its effects on various cancer cell lines and its mechanism of action as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression.

Chemical Structure and Synthesis

The compound features an indole moiety linked to a benzamide structure, which is significant for its biological activity. The synthesis typically involves coupling reactions that yield various derivatives, allowing for structure-activity relationship (SAR) studies to optimize efficacy.

Antitumor Activity

Research indicates that 2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide exhibits notable antitumor properties. It has been tested against several human tumor cell lines, including:

  • HT29 (colon carcinoma)
  • PC3 (prostate carcinoma)
  • H460M (lung carcinoma)
  • MKN45 (gastric carcinoma)

In vitro studies utilizing the MTT assay have demonstrated cytotoxic effects on these cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, a related compound with a similar structure showed IC50 values of 0.803 µmol/L against HDAC1, suggesting potential for significant antitumor activity .

The primary mechanism through which 2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide exerts its effects is by inhibiting HDACs. HDACs are involved in the deacetylation of histones, leading to transcriptional repression of tumor suppressor genes. By inhibiting these enzymes, the compound promotes acetylation, thereby enhancing gene expression associated with tumor suppression.

Pharmacokinetics

Pharmacokinetic studies have shown that derivatives of this compound possess favorable characteristics such as acceptable clearance rates and moderate oral bioavailability. For example, one study reported an elimination half-life of approximately 4.38 hours and a volume of distribution of 14.64 L/kg in rat models . These properties are crucial for determining the therapeutic viability of the compound in clinical settings.

In Vivo Studies

In vivo studies using xenograft models have provided insights into the antitumor efficacy of 2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide derivatives. One notable study demonstrated significant tumor growth inhibition in PC3 xenografts when treated with a closely related compound . This suggests that the compound's biological activity extends beyond in vitro settings.

Comparative Analysis

A comparative analysis of various derivatives has highlighted differences in potency and selectivity against different HDAC subtypes. For instance, modifications in the capping group of related compounds have resulted in varying IC50 values across HDAC1 and HDAC2, indicating that specific structural features can enhance or diminish activity .

Data Tables

CompoundCell Line TestedIC50 (µmol/L)Mechanism
3jPC30.330HDAC1 Inhibition
3gHT290.803HDAC1 Inhibition
19fH460M0.140HDAC Inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.